![molecular formula C12H12ClN3O3S2 B6102560 (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6102560.png)
(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydrazinylidene group, and a chlorophenyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Hydrazone Intermediate: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Sulfonylation: The final step involves the sulfonylation of the thiazolidinone ring with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the thiazolidinone ring can interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: A phthalate alternative used as a plasticizer.
Uniqueness
(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-8(15-16-12-14-11(17)6-20-12)7-21(18,19)10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,16,17)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGBPSDHGZTHQ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C\1/NC(=O)CS1)/CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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